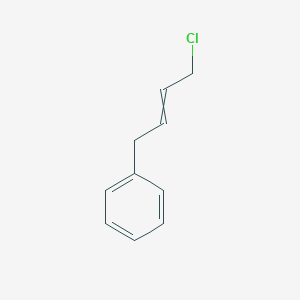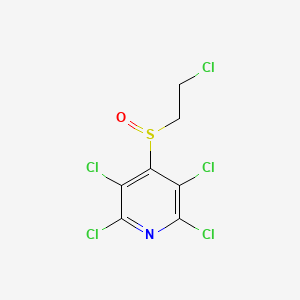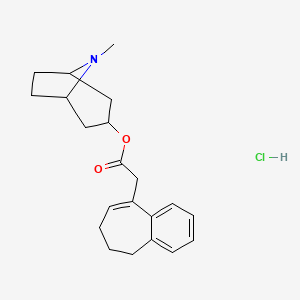
3-alpha-Tropanyl 8,9-dihydro-7H-benzocycloheptene-5-acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-alpha-Tropanyl 8,9-dihydro-7H-benzocycloheptene-5-acetate hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a tropane ring system fused with a benzocycloheptene moiety, making it a subject of study in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-alpha-Tropanyl 8,9-dihydro-7H-benzocycloheptene-5-acetate hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Tropane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzocycloheptene Moiety: This step involves the coupling of the tropane ring with a benzocycloheptene derivative, often using palladium-catalyzed cross-coupling reactions.
Acetylation: The final step involves the acetylation of the intermediate product to form the acetate ester, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-alpha-Tropanyl 8,9-dihydro-7H-benzocycloheptene-5-acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to reduce double bonds or other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines.
科学的研究の応用
3-alpha-Tropanyl 8,9-dihydro-7H-benzocycloheptene-5-acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: The compound’s interaction with biological molecules makes it a valuable tool in biochemical studies.
Medicine: Potential therapeutic applications are being explored, particularly in the field of neuropharmacology.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-alpha-Tropanyl 8,9-dihydro-7H-benzocycloheptene-5-acetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the target and context.
類似化合物との比較
Similar Compounds
- 3-Methoxy-9-oxo-8,9-dihydro-7H-benzocycloheptene-6-carboxylic acid ethyl ester
- 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo 7annulene-2-carboxylic acid
Uniqueness
3-alpha-Tropanyl 8,9-dihydro-7H-benzocycloheptene-5-acetate hydrochloride is unique due to its specific combination of the tropane ring and benzocycloheptene moiety
特性
CAS番号 |
40494-45-9 |
|---|---|
分子式 |
C21H28ClNO2 |
分子量 |
361.9 g/mol |
IUPAC名 |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(8,9-dihydro-7H-benzo[7]annulen-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-22-17-10-11-18(22)14-19(13-17)24-21(23)12-16-8-3-2-6-15-7-4-5-9-20(15)16;/h4-5,7-9,17-19H,2-3,6,10-14H2,1H3;1H |
InChIキー |
BKHSZWCXVZDZEP-UHFFFAOYSA-N |
正規SMILES |
CN1C2CCC1CC(C2)OC(=O)CC3=CCCCC4=CC=CC=C43.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


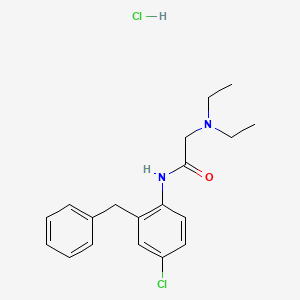


![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)
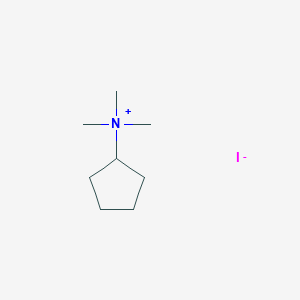

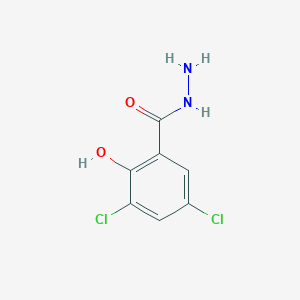
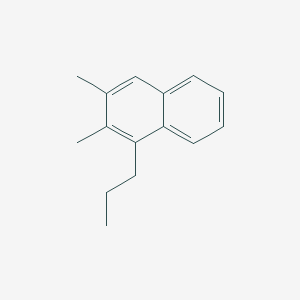

![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
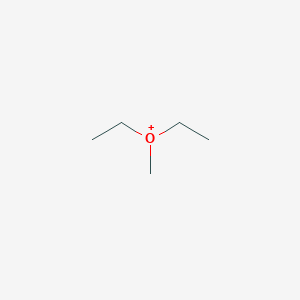
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
